REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.O.[C-:11]#[N:12].[K+]>C(O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][C:11]#[N:12])=[CH:6][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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5.2 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)CCl
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The dark mixture was then partitioned between dichloromethane and water
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Type
|
WASH
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Details
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the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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ClC1=CC=C(C=N1)CC#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |